3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a cyclopropylsulfonyl group attached to a piperidine ring
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been shown to have various interactions with their targets leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific structure and target .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level depending on their specific structure and target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a chloro-substituted intermediate. The cyclopropylsulfonyl group is then introduced through a sulfonylation reaction, often using cyclopropylsulfonyl chloride as the reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed to modify the chloro group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Chloro-substituted derivatives: Formed through reduction reactions.
Nucleophilic substitution products: Various nucleophiles can replace the chloro group, leading to a range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine can be employed in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
3-Chloro-4-(piperidin-4-yl)oxy)pyridine: Lacks the cyclopropylsulfonyl group.
4-(Cyclopropylsulfonyl)piperidine: Does not contain the pyridine ring or chloro group.
Uniqueness: 3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its combination of the pyridine ring, chloro group, and cyclopropylsulfonyl group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-4-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-9-15-6-3-13(12)19-10-4-7-16(8-5-10)20(17,18)11-1-2-11/h3,6,9-11H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLSAAGNSLGKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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